![molecular formula C24H20ClN5O5S B6485292 3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893786-99-7](/img/structure/B6485292.png)

3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

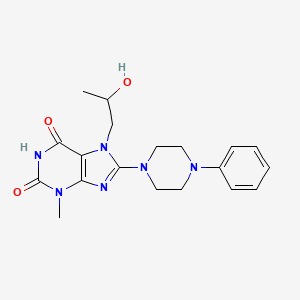

The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring . Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms . Quinazolines are a type of organic compound with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of triazole-containing compounds often involves the use of azides and alkynes in a [3+2] cycloaddition, also known as the Huisgen cycloaddition . Quinazolines can be synthesized through several methods, including the condensation of anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring with three nitrogen atoms, which can participate in hydrogen bonding and other interactions . The quinazoline portion of the molecule is a bicyclic structure with a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, often acting as a linker or scaffold in the synthesis of more complex molecules . Quinazolines also have diverse reactivity, and can undergo reactions at various positions on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. In general, the presence of multiple nitrogen atoms in the triazole ring can result in the ability to form hydrogen bonds, which can affect solubility and reactivity .Applications De Recherche Scientifique

Drug Discovery

1,2,3-triazoles are often used in drug discovery due to their high chemical stability and ability to engage in hydrogen bonding . They have been used in the development of various medicinal compounds, including anticonvulsant drugs, antibiotics, and anticancer drugs .

Organic Synthesis

These compounds are also used in organic synthesis. Their stability under various conditions and strong dipole moment make them useful in a variety of synthetic applications .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry. They can be used to modify polymers or create new types of polymers with unique properties .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles can be used to create complex structures through hydrogen bonding and π-stacking interactions .

Bioconjugation

1,2,3-triazoles can be used in bioconjugation, a process that involves attaching a small molecule, such as a drug or a fluorescent dye, to a biomolecule like a protein .

Chemical Biology

In chemical biology, 1,2,3-triazoles can be used as a tool to study biological systems. They can be used to create probes for imaging or to modify biomolecules for study .

Fluorescent Imaging

1,2,3-triazoles can be used in fluorescent imaging. They can be used to create fluorescent probes that can be used to image biological systems .

Materials Science

In materials science, 1,2,3-triazoles can be used to create new materials with unique properties. They can be used in the synthesis of liquid crystals and nanotubes .

Mécanisme D'action

Target of Action

Compounds containing theTrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical changes . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds are known to affect various pathways related to their targets . For example, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death .

Pharmacokinetics

The tmp group has been incorporated in a wide range of therapeutically interesting drugs, indicating its potential for good pharmacokinetic properties .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Orientations Futures

Triazoles and quinazolines are both areas of active research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthetic methods, exploring the biological activity of these compounds, and designing new drugs based on these scaffolds.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O5S/c1-33-19-12-15(13-20(34-2)21(19)35-3)26-22-17-11-14(25)9-10-18(17)30-23(27-22)24(28-29-30)36(31,32)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHMNMHDNDTMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485215.png)

![7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485223.png)

![7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485231.png)

![3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485251.png)

![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485252.png)

![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485258.png)

![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485262.png)

![10-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6485269.png)

![14-acetyl-2,15-dimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-6,8-dien-14-yl 2-phenylbutanoate](/img/structure/B6485286.png)

![ethyl 4-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6485297.png)

![3-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6485298.png)

![1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6485306.png)

![methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6485326.png)